molecular formula C10H9FO B11917641 (2S)-2-fluoro-2-methyl-3H-inden-1-one

(2S)-2-fluoro-2-methyl-3H-inden-1-one

Cat. No.: B11917641
M. Wt: 164.18 g/mol
InChI Key: LEYVNNXOQDJEJG-JTQLQIEISA-N
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Description

(2S)-2-fluoro-2-methyl-3H-inden-1-one is an organic compound with a unique structure that includes a fluorine atom, a methyl group, and an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-fluoro-2-methyl-3H-inden-1-one typically involves the introduction of a fluorine atom and a methyl group onto an indanone core. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-fluoro-2-methyl-3H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-fluoro-2-methyl-3H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S)-2-fluoro-2-methyl-3H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-chloro-2-methyl-3H-inden-1-one
  • (2S)-2-bromo-2-methyl-3H-inden-1-one
  • (2S)-2-iodo-2-methyl-3H-inden-1-one

Uniqueness

(2S)-2-fluoro-2-methyl-3H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.

Biological Activity

(2S)-2-fluoro-2-methyl-3H-inden-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by a fluorine atom substitution at the second carbon, which significantly influences its biological properties. The presence of the fluorine atom enhances lipophilicity and can improve binding affinity to biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For example, fluorinated compounds often exhibit enhanced interactions with proteins due to the electronegative nature of fluorine, which can stabilize binding through hydrogen bonding or dipole-dipole interactions .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Induction of Apoptosis : Studies have shown that this compound induces late apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves modulation of microtubule dynamics, which is critical for cell division and proliferation .
  • Microtubule Dynamics : The compound acts as a microtubule destabilizer by occupying the colchicine binding site, leading to G2/M phase arrest in cancer cells. This disruption in microtubule formation is a common strategy in cancer therapeutics .

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties:

  • Cytokine Inhibition : It effectively inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo models. This suggests potential applications in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Srivastava et al. (2020)Demonstrated that the compound induces apoptosis in breast cancer cells and reduces tumor volumes in vivo by 48.2% in mouse models .
Research on anti-inflammatory derivativesShowed that related compounds inhibited LPS-induced inflammation and cytokine production effectively, indicating a potential therapeutic role for inflammatory diseases .

Future Directions

Given the promising results from initial studies, further research is warranted to explore:

  • Optimizing Structure : Modifications to enhance potency and selectivity against specific cancer types or inflammatory conditions.
  • Clinical Trials : Progressing towards clinical trials to evaluate safety, efficacy, and pharmacokinetics in humans.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-methyl-3H-inden-1-one

InChI

InChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3/t10-/m0/s1

InChI Key

LEYVNNXOQDJEJG-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(CC2=CC=CC=C2C1=O)F

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)F

Origin of Product

United States

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